Welcome to the BenchChem Online Store!
molecular formula C15H25ClN2O B8387916 6-Chloro-4-(2-ethylhexyloxy)-2-propylpyrimidine

6-Chloro-4-(2-ethylhexyloxy)-2-propylpyrimidine

Cat. No. B8387916
M. Wt: 284.82 g/mol
InChI Key: ISIQOCDNFLHHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05340701

Procedure details

The compound of Example 21 is prepared analogously to the compound of Example 3, with 4,6-dichloro-2-phenylpyrimidine being replaced by 4,6-dichloro-2-propylpyrimidine and 3-methylbutanol by 2-ethylhexanol.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12]C=CC=2)[N:5]=[C:4]([O:14][CH2:15][CH2:16][CH:17]([CH3:19])C)[CH:3]=1.ClC1C=C(Cl)N=[C:23]([C:28]2C=CC=[CH:30][CH:29]=2)N=1.ClC1C=C(Cl)N=C(CCC)N=1.C(C(CCCC)CO)C>CC(C)CCO>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:13][CH3:12])[N:5]=[C:4]([O:14][CH2:15][CH:16]([CH2:17][CH3:19])[CH2:23][CH2:28][CH2:29][CH3:30])[CH:3]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC(=N1)C1=CC=CC=C1)OCCC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)CCC)OCC(CCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.